![molecular formula C29H25N B12325553 9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-](/img/structure/B12325553.png)
9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- is a complex organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons with a wide range of applications in organic chemistry and materials science. This particular compound is characterized by its unique structure, which includes a fluoren-2-amine core, an ethenyl-substituted biphenyl group, and two methyl groups at the 9-position of the fluorene ring.
Vorbereitungsmethoden
The synthesis of 9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoren-2-amine Core: This can be achieved through the nitration of fluorene followed by reduction to obtain fluoren-2-amine.
Introduction of the Ethenyl-Substituted Biphenyl Group: This step involves the coupling of the fluoren-2-amine with 4’-ethenyl[1,1’-biphenyl]-4-yl using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Methylation at the 9-Position: The final step involves the methylation of the fluorene ring at the 9-position using methylating agents like methyl iodide in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Analyse Chemischer Reaktionen
9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced into the aromatic ring using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, catalysts like palladium or platinum, and reaction conditions such as reflux or room temperature.
Wissenschaftliche Forschungsanwendungen
9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- include:
9H-Fluoren-2-amine, N,N-dimethyl-: This compound has a similar fluoren-2-amine core but lacks the ethenyl-substituted biphenyl group and has two methyl groups on the nitrogen atom.
2-Fluorenamine: This compound has a simpler structure with a fluoren-2-amine core and no additional substituents.
The uniqueness of 9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C29H25N |
|---|---|
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
N-[4-(4-ethenylphenyl)phenyl]-9,9-dimethylfluoren-2-amine |
InChI |
InChI=1S/C29H25N/c1-4-20-9-11-21(12-10-20)22-13-15-23(16-14-22)30-24-17-18-26-25-7-5-6-8-27(25)29(2,3)28(26)19-24/h4-19,30H,1H2,2-3H3 |
InChI-Schlüssel |
MIUKHVRYVHYSOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5=CC=C(C=C5)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


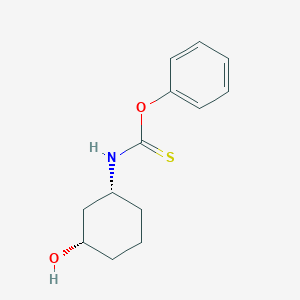
![Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']-](/img/structure/B12325472.png)
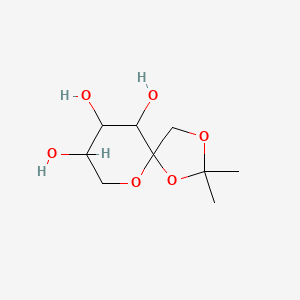
![[(5R,6R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate](/img/structure/B12325483.png)

![7-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325496.png)
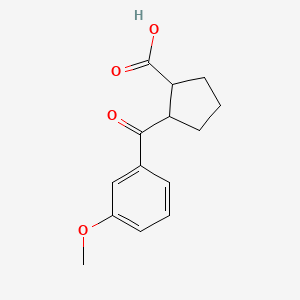

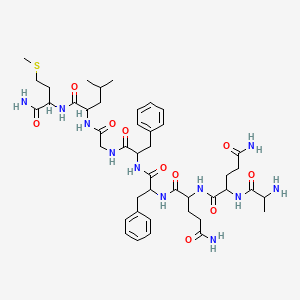

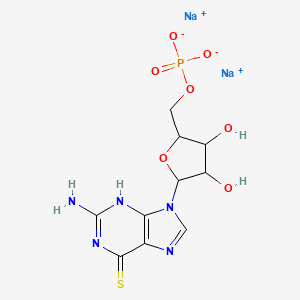

![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12325555.png)
![5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide](/img/structure/B12325558.png)
